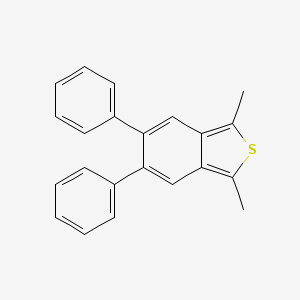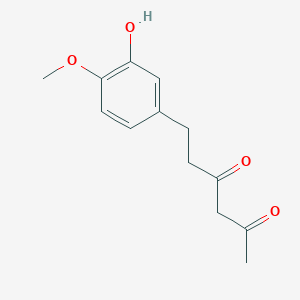
6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione is a complex organic compound characterized by its phenyl ring substituted with hydroxyl and methoxy groups, and a hexane backbone with two keto groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 3-hydroxy-4-methoxybenzene with hexane-2,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions require anhydrous conditions and careful temperature control to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carboxylic acid.
Reduction: The keto groups can be reduced to hydroxyl groups, forming a diol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often requiring a strong base.
Major Products Formed:
Oxidation: 3-Hydroxy-4-methoxybenzoic acid
Reduction: 6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-diol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione is used as a building block for synthesizing more complex molecules. Its phenyl ring and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antioxidant and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may have applications in treating various diseases, such as cancer and neurodegenerative disorders. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound may also act as a ligand for certain receptors, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid
7-Hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
1,2,3,4-Tetrahydro-1-[(3-hydroxy-4-methoxyphenyl)methyl]-7-isoquinolinol
Uniqueness: 6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione stands out due to its specific arrangement of functional groups and its potential applications in various fields. While similar compounds may share structural similarities, the unique combination of hydroxyl and methoxy groups on the phenyl ring, along with the hexane backbone, gives this compound distinct properties and reactivity.
Properties
CAS No. |
918629-60-4 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
6-(3-hydroxy-4-methoxyphenyl)hexane-2,4-dione |
InChI |
InChI=1S/C13H16O4/c1-9(14)7-11(15)5-3-10-4-6-13(17-2)12(16)8-10/h4,6,8,16H,3,5,7H2,1-2H3 |
InChI Key |
AEDSFCNLZLLJDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC(=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


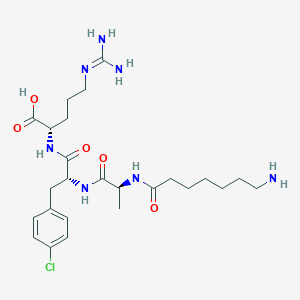
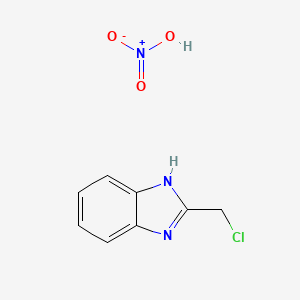
![3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B15169924.png)

![2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B15169936.png)
![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)

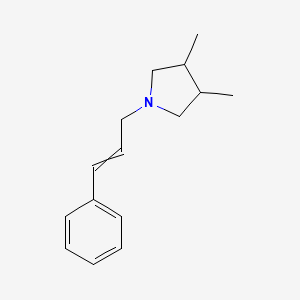
![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)
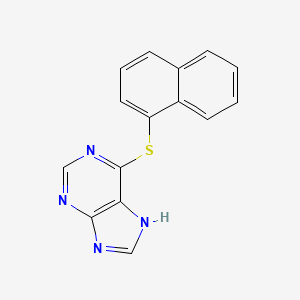
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)
